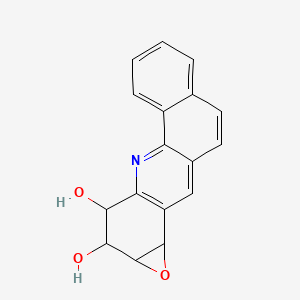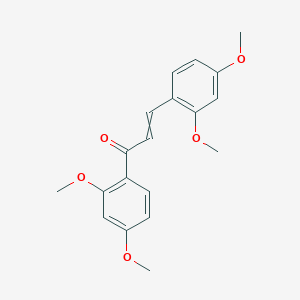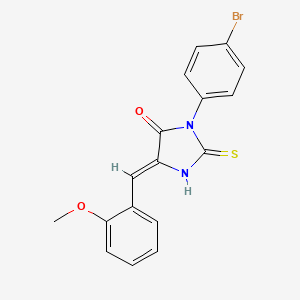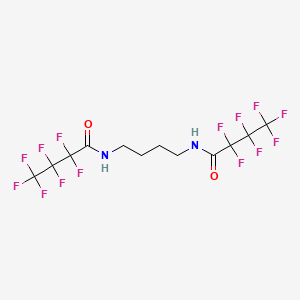
Quinolin-8-yl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 3,4-dichlorobenzoate is an organic compound with the molecular formula C16H9Cl2NO2 It is a derivative of quinoline and benzoic acid, characterized by the presence of two chlorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 3,4-dichlorobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 3,4-dichlorobenzoyl chloride, mediated by a base such as triethylamine in a solvent like acetonitrile. The reaction is usually carried out under heating at around 80°C for a short duration, often around 20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-yl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolin-8-yl benzoates, while oxidation and reduction can modify the quinoline ring structure.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 3,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antitumor properties and other pharmacological activities.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of quinolin-8-yl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-yl 4-chlorobenzoate: Similar in structure but with only one chlorine atom on the benzene ring.
Quinolin-8-yl benzoate: Lacks chlorine substituents, making it less reactive in certain substitution reactions.
Uniqueness
Quinolin-8-yl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
5057-76-1 |
|---|---|
Fórmula molecular |
C16H9Cl2NO2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
quinolin-8-yl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-6-11(9-13(12)18)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |
Clave InChI |
ZPZTVZIMTHQFFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)


![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)


![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)

